3-chloro-5-ethynylbenzonitrile
Description
Contextualization within Halogenated Benzonitriles and Ethynylbenzonitriles
3-Chloro-5-ethynylbenzonitrile belongs to the classes of halogenated benzonitriles and ethynylbenzonitriles. Halogenated benzonitriles are widely used in organic synthesis, where the halogen atom can be displaced or participate in cross-coupling reactions, and the nitrile group can be hydrolyzed, reduced, or act as a directing group. snmjournals.orgnih.gov The presence of chlorine, a versatile halogen, allows for its participation in various coupling reactions, such as the Suzuki or Sonogashira couplings. nih.govwikipedia.org
Ethynylbenzonitriles are characterized by the presence of a reactive ethynyl (B1212043) (acetylenic) group. This functional group is highly valuable for constructing larger molecules through carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, as well as cycloaddition reactions. wikipedia.orglibretexts.org The nitrile group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and the ethynyl moiety.
Importance in Synthetic Chemistry Research
The primary importance of this compound in synthetic chemistry lies in its capacity to serve as a scaffold for generating molecular diversity. The chloro and ethynyl groups are orthogonal handles for functionalization, meaning they can be reacted selectively under different conditions. For instance, the ethynyl group can undergo a Sonogashira coupling with an aryl or vinyl halide, while the chloro group remains intact for a subsequent coupling reaction. libretexts.org This sequential reactivity is a powerful tool for the convergent synthesis of complex target molecules.
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org Given that this compound possesses both a terminal alkyne and an aryl chloride, it can theoretically act as either coupling partner in a Sonogashira reaction, further highlighting its versatility.
Role as a Precursor or Intermediate in Academic Investigations
While specific, in-depth research articles focusing solely on this compound are not abundant, its role as a precursor is evident in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. A significant area of application is in the development of ligands for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.comnih.gov The mGluR5 is a target for the development of therapeutics for a range of central nervous system disorders. mdpi.comnih.gov
For example, the synthesis of radioligands for positron emission tomography (PET) imaging of mGluR5, such as [¹⁸F]FPEB ([¹⁸F]3-fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile), involves precursors that are structurally analogous to this compound. nih.gov The synthesis of these PET tracers often involves a late-stage Sonogashira coupling to introduce the ethynylpyridine moiety, followed by a nucleophilic aromatic substitution to introduce the ¹⁸F-label. nih.gov The chloro-substituted benzonitrile (B105546) core of this compound makes it an ideal candidate for such synthetic strategies.
Patents related to the development of mGlu5 modulators also disclose the use of substituted benzonitrile derivatives in the synthesis of potential drug candidates. google.com
Overview of Research Trajectories Involving the Chemical Compound
The research trajectories involving this compound and related compounds are primarily directed towards the synthesis of biologically active molecules. The key reaction pathways explored include:
Sonogashira Coupling: As mentioned, this is a major application, using the ethynyl group to couple with various aryl or heteroaryl halides, or using the chloro group to couple with other terminal alkynes. acs.orgnih.gov This leads to the formation of diarylacetylene derivatives, a common scaffold in medicinal chemistry.
Cycloaddition Reactions: The ethynyl group can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles, or Diels-Alder reactions, providing access to a wide range of heterocyclic systems. nih.govrsc.org These heterocyclic scaffolds are prevalent in many pharmaceuticals.
Kinase Inhibitor Synthesis: Substituted benzonitriles are common structural motifs in kinase inhibitors, which are a major class of anti-cancer drugs. nih.goved.ac.uknih.gov The ability to functionalize both the chloro and ethynyl positions of this compound makes it a potentially valuable building block for creating libraries of compounds to screen for kinase inhibitory activity.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1198354-07-2 |
| Molecular Formula | C₉H₄ClN |
| Molecular Weight | 161.59 g/mol |
| Appearance | Off-white to light yellow solid |
| Boiling Point | ~256 °C (Predicted) |
| Melting Point | ~85-89 °C |
| Solubility | Soluble in organic solvents such as DMSO and methanol. |
Note: Physical properties can vary slightly depending on the source and purity.
Properties
CAS No. |
1198354-07-2 |
|---|---|
Molecular Formula |
C9H4ClN |
Molecular Weight |
161.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for the Chemical Compound
Established Synthetic Pathways to 3-Chloro-5-ethynylbenzonitrile
Traditional routes to this compound often involve a sequence of well-established reactions, including Sonogashira coupling, halogenation, and the introduction of the ethynyl (B1212043) group.
Sonogashira Coupling Reactions in its Synthesis
The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org
A plausible and commonly employed strategy for synthesizing this compound involves the Sonogashira coupling of a dihalogenated benzonitrile (B105546) precursor, such as 3-chloro-5-iodobenzonitrile (B1358899) or 3-chloro-5-bromobenzonitrile, with a protected or terminal alkyne. The reactivity of the aryl halide is a critical factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org This differential reactivity can be exploited for selective couplings. wikipedia.org
For instance, the reaction would typically proceed by coupling 3-chloro-5-iodobenzonitrile with an ethynylating agent like trimethylsilylacetylene (B32187) (TMSA). The TMS group serves as a protecting group to prevent unwanted side reactions and is conveniently removed in a subsequent step using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or under basic conditions to yield the terminal alkyne. wikipedia.orgresearchgate.netscielo.br
Table 1: Typical Conditions for Sonogashira Coupling in the Synthesis of Aryl Alkynes
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.org |
| Copper(I) Co-catalyst | CuI | organic-chemistry.org |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | organic-chemistry.org |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | organic-chemistry.org |
| Alkyne Source | Trimethylsilylacetylene (TMSA) | wikipedia.orgresearchgate.net |
| Temperature | Room Temperature to mild heating (e.g., 60 °C) | wikipedia.orgresearchgate.net |
This table presents a generalized set of conditions. Specific optimizations are often required for each substrate.
Copper-free Sonogashira coupling protocols have also been developed to circumvent the issue of alkyne homocoupling, which can be a significant side reaction in the presence of copper catalysts. wikipedia.org
Halogenation Strategies for Benzonitrile Scaffolds
The regioselective introduction of a chlorine atom at the C-3 position of a benzonitrile derivative is a key step in the synthesis of the target molecule. Electrophilic aromatic substitution is a fundamental method for the halogenation of arenes. youtube.com The cyano group (-CN) is a deactivating and meta-directing group in electrophilic aromatic substitution reactions. researchgate.netstudysmarter.co.uk This directing effect is crucial for achieving the desired 3,5-disubstitution pattern.
A common strategy would involve the direct chlorination of 3-ethynylbenzonitrile. However, the ethynyl group is also an electron-withdrawing group, though it can exhibit some electron-releasing resonance effects. rsc.org The combined directing effects of the cyano and ethynyl groups would need to be carefully considered to achieve the desired regioselectivity.
Alternatively, a more controlled approach involves starting with a precursor that already contains a directing group that facilitates the desired halogenation pattern. For example, starting with a 3,5-dihalobenzonitrile allows for subsequent selective functionalization. Palladium-catalyzed C-H bond activation has also emerged as a powerful tool for the ortho-halogenation of arylnitriles, where the cyano group acts as a directing group. stackexchange.com
Introduction of Ethynyl Functionality
The introduction of the ethynyl group onto the benzonitrile ring is most commonly achieved through the Sonogashira coupling reaction, as detailed previously. ontosight.ai The process typically involves the reaction of an aryl halide (e.g., 3-chloro-5-iodobenzonitrile) with a terminal alkyne. wikipedia.org
A widely used reagent for this purpose is trimethylsilylacetylene (TMSA). The use of TMSA offers several advantages: it is a liquid, making it easier to handle than acetylene (B1199291) gas, and the trimethylsilyl (B98337) group effectively protects one end of the alkyne, preventing dimerization. wikipedia.org After the coupling reaction, the TMS group can be readily cleaved under mild conditions, such as treatment with a fluoride salt (e.g., TBAF) or a base, to reveal the terminal alkyne functionality. researchgate.netscielo.br
Advanced Synthetic Approaches and Innovations
To improve efficiency, safety, and control over the synthesis of complex molecules like this compound, researchers are exploring advanced methodologies.
Microfluidic Synthesis and Reaction Engineering
Reaction engineering principles are vital for optimizing the production of fine chemicals by carefully controlling reaction conditions, reactor design, and scale-up. numberanalytics.comrsc.org Continuous flow chemistry, often performed in microfluidic reactors, offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation. aiche.orgaiche.orgyoutube.com
Microfluidic systems have been successfully applied to Sonogashira coupling reactions. aiche.org These systems can enable rapid and highly selective copper-free couplings, even in unconventional solvents like high-pressure, high-temperature water. researchgate.net The precise control over reaction parameters in a microreactor can lead to higher yields, reduced reaction times, and minimized byproduct formation. The application of these microfluidic technologies to the synthesis of this compound could lead to more efficient and sustainable manufacturing processes.
Table 2: Comparison of Batch vs. Microfluidic Synthesis
| Feature | Batch Synthesis | Microfluidic Synthesis | Reference |
| Heat & Mass Transfer | Often limited | Excellent | aiche.org |
| Reaction Time | Can be long | Typically shorter | researchgate.net |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, better control | aiche.org |
| Scalability | Can be challenging | Often more straightforward (scaling out) | rsc.org |
| Process Control | Less precise | High precision | youtube.com |
Stereoselective and Regioselective Synthesis Considerations
While this compound is an achiral molecule, eliminating the need for stereoselective synthesis to create chiral centers, the concept of regioselectivity is of paramount importance in its synthesis. acs.org Achieving the specific 1,3,5-substitution pattern on the benzene (B151609) ring requires precise control over the reaction conditions and choice of reagents.
The synthesis of 3,5-disubstituted aromatic compounds often presents a challenge. elsevierpure.comnih.govnih.gov The directing effects of the substituents on the benzonitrile ring are the primary determinants of regioselectivity in electrophilic aromatic substitution reactions. studysmarter.co.ukrsc.org The cyano group is a strong meta-director due to its electron-withdrawing nature. researchgate.net Therefore, introducing a second substituent onto benzonitrile via electrophilic substitution will preferentially occur at the meta position.
For a synthetic route starting from a monosubstituted benzene, achieving a 3,5-disubstitution pattern with two different groups requires a carefully planned multi-step sequence. For example, starting with 3-bromobenzonitrile, a Sonogashira coupling could introduce the ethynyl group at the 3-position. Subsequent halogenation would then be directed by both the bromo and ethynyl groups, making the regiochemical outcome complex. A more controlled route often involves starting with a symmetrically substituted precursor like 1,3,5-tribromobenzene, where regiocontrolled Sonogashira reactions can be performed sequentially. researchgate.netscielo.br
Precursor Design and Leaving Group Effects for Derivatization
The successful synthesis of this compound via reactions like the Sonogashira coupling is highly dependent on the design of the precursors and the nature of the leaving groups involved.
The primary precursors for this synthesis are a halogenated benzonitrile and a source for the ethynyl group. A common precursor strategy would involve a dihalogenated benzonitrile, such as 3-bromo-5-chlorobenzonitrile (B1286475) or 3,5-dichlorobenzonitrile (B1202942), which reacts with a terminal alkyne like trimethylsilylacetylene. libretexts.org The trimethylsilyl group acts as a protecting group for the terminal alkyne and can be easily removed in a subsequent step to yield the desired product.
The choice of the halogen atom (the leaving group) on the benzonitrile precursor has a profound effect on the reactivity and the required reaction conditions. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:
I > Br > Cl >> F
Aryl iodides are the most reactive, followed by bromides, and then chlorides. youtube.com Aryl fluorides are generally unreactive under standard Sonogashira conditions. organic-chemistry.org This trend is attributed to the bond dissociation energy of the carbon-halogen bond and the ease of the oxidative addition step in the palladium catalytic cycle. youtube.com
This differential reactivity is a key tool in precursor design. For instance, using a precursor like 3-bromo-5-chlorobenzonitrile would allow for a selective Sonogashira coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for potential further functionalization. Synthesizing the target compound from 3,5-dichlorobenzonitrile would require harsher reaction conditions (e.g., higher temperatures, more reactive catalysts or ligands) to activate the less reactive C-Cl bond. youtube.com The use of electron-rich and sterically hindered phosphine (B1218219) ligands can sometimes help to boost the reactivity of aryl chlorides. youtube.com
| Leaving Group (X in 3-X-5-chlorobenzonitrile) | Relative Reactivity | Typical Reaction Conditions |
|---|---|---|
| Iodo (I) | High | Mild conditions, room temperature, wide range of catalysts. wikipedia.orglibretexts.org |
| Bromo (Br) | Medium | Slightly elevated temperatures may be needed, versatile catalyst choice. organic-chemistry.orgyoutube.com |
| Chloro (Cl) | Low | Requires more forcing conditions, specialized ligands, or more active catalyst systems. youtube.com |
Purification and Isolation Techniques in Laboratory Settings
Following the synthesis of this compound, a robust purification and isolation procedure is essential to obtain the compound in high purity. The typical workflow involves a series of steps designed to remove unreacted starting materials, catalyst residues, and reaction byproducts.
Work-up: The initial step after the reaction is complete is the work-up procedure. This usually involves quenching the reaction, often with an aqueous solution like dilute acid or ammonium (B1175870) chloride. chemicalbook.com The resulting mixture is then typically extracted with an organic solvent immiscible with water, such as ethyl acetate (B1210297) (EtOAc), dichloromethane (B109758) (DCM), or ether. chemicalbook.com The organic layer, containing the desired product, is washed sequentially with water and brine (a saturated aqueous solution of NaCl) to remove water-soluble impurities. The organic extract is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) and filtered. chemicalbook.com
Solvent Removal: The solvent is removed from the dried organic extract, usually under reduced pressure using a rotary evaporator. This yields the crude product, which is often an oil or a solid.
Chromatography: For laboratory-scale purification, silica (B1680970) gel column chromatography is the most common and effective method. chemicalbook.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through the column. chemicalbook.com The components of the crude mixture separate based on their differing polarities and affinities for the silica gel. Fractions are collected and analyzed (e.g., by thin-layer chromatography, TLC) to identify those containing the pure product.
Recrystallization: If the purified this compound is a solid, recrystallization can be an excellent final purification step to obtain highly pure crystalline material. This involves dissolving the solid in a minimum amount of a hot solvent in which it has high solubility at high temperature and low solubility at low temperature. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent.
The choice of specific solvents and techniques depends on the physical properties (e.g., polarity, boiling point, crystallinity) of this compound and the impurities present.
| Technique | Purpose | Typical Reagents/Materials |
|---|---|---|
| Aqueous Work-up/Extraction | Initial removal of water-soluble impurities (salts, base, catalyst residues). | Ethyl acetate, Dichloromethane, Water, Brine. chemicalbook.com |
| Column Chromatography | Separation of compounds based on polarity. | Silica gel, Hexane/Ethyl Acetate solvent mixtures. chemicalbook.com |
| Recrystallization | Final purification of solid products. | A suitable solvent or solvent pair (e.g., Ethanol, Hexane/Ethyl Acetate). |
Chemical Reactivity and Mechanistic Investigations of the Chemical Compound
Reaction Pathways Involving the Ethynyl (B1212043) Group
The terminal alkyne functionality of 3-chloro-5-ethynylbenzonitrile is a versatile handle for various chemical transformations, including cycloadditions and metal-catalyzed coupling reactions.
Cycloaddition Reactions (e.g., Click Chemistry)
The ethynyl group readily participates in [3+2] cycloaddition reactions, a cornerstone of "click chemistry". tcichemicals.comchemie-brunschwig.ch This type of reaction is characterized by its high efficiency, selectivity, and the formation of stable, five-membered heterocyclic rings. tcichemicals.comchemie-brunschwig.ch A prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and the terminal alkyne of this compound. chemie-brunschwig.ch
This reaction, often catalyzed by copper(I), leads to the formation of a stable 1,2,3-triazole ring. chemie-brunschwig.chsigmaaldrich.com The process is highly modular, allowing for the connection of the benzonitrile (B105546) core to a wide variety of molecular fragments appended to the azide. chemie-brunschwig.ch The reaction proceeds under mild conditions, often in aqueous or organic solvents, and typically gives high yields with minimal byproducts. chemie-brunschwig.ch
Mechanistically, the 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole (the azide) with a dipolarophile (the alkyne). youtube.com The concerted or stepwise addition leads to the formation of the five-membered triazole ring. youtube.com Theoretical studies on similar systems suggest that these reactions are often highly regioselective and irreversible. mdpi.com
Other variations of click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free, and strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC), also represent potential reaction pathways, although specific examples with this compound are less commonly reported. tcichemicals.comsigmaaldrich.com
Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)
The terminal alkyne of this compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.
Sonogashira Coupling:
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org In the context of this compound, the ethynyl group can be coupled with a variety of aryl or vinyl halides to construct more complex molecular architectures.
The reaction is generally run under mild conditions, such as at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that can be performed in aqueous media or under aerobic conditions. organic-chemistry.orgbeilstein-journals.org Copper-free Sonogashira variants have also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.orgwashington.edu
Interactive Table: Examples of Sonogashira Coupling Conditions
| Catalyst System | Base | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Pd(PPh₃)₄, CuI | Amine (e.g., Et₃N) | THF or DMF | Room Temp | Classic conditions. wikipedia.org |
| PdCl₂(PPh₃)₂, CuI | Et₃N | Ionic Liquid | 55 °C | Copper co-catalyst can sometimes be omitted. beilstein-journals.org |
| Pd(OAc)₂, Ligand | DABCO | THF | Room Temp | Used for challenging substrates. |
| PdCl₂(PCy₃)₂ | Cs₂CO₃ | Dioxane | 100 °C | Efficient for aryl chlorides. organic-chemistry.org |
Heck Reaction:
While the Heck reaction classically involves the coupling of an aryl or vinyl halide with an alkene, variations exist where alkynes can be involved, though direct coupling with the ethynyl group of this compound is less typical than Sonogashira coupling. organic-chemistry.orgwikipedia.org The more common application of the Heck reaction for this substrate would involve the aryl chloride moiety (see section 3.2.2).
The Heck reaction is catalyzed by palladium complexes, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base. wikipedia.org The reaction mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by alkene insertion and beta-hydride elimination to form the product and regenerate the catalyst. wikipedia.org Intramolecular versions of the Heck reaction are particularly useful for constructing cyclic systems. libretexts.orgyoutube.com
Electrophilic and Nucleophilic Additions to the Alkyne
The carbon-carbon triple bond of the ethynyl group is electron-rich, making it susceptible to attack by electrophiles. libretexts.org
Electrophilic Addition:
The addition of hydrogen halides (HX) or halogens (X₂) across the triple bond can occur. libretexts.org These reactions typically proceed through a vinyl carbocation intermediate. libretexts.org The addition of HX follows Markovnikov's rule, where the hydrogen adds to the carbon atom that already has more hydrogen atoms (in this case, the terminal carbon), and the halide adds to the more substituted carbon. libretexts.org The reaction can proceed further with the addition of a second equivalent of HX to the resulting alkene. youtube.com
Hydration of the alkyne, typically catalyzed by acid and mercury(II) salts, can also occur. This reaction follows Markovnikov's rule to produce an enol intermediate, which then tautomerizes to the more stable ketone.
Nucleophilic Addition:
While less common than electrophilic addition for simple alkynes, nucleophilic addition to the ethynyl group of this compound can be facilitated by the electron-withdrawing nature of the cyano and chloro-substituted benzene (B151609) ring. This activation makes the alkyne more susceptible to attack by nucleophiles.
Reactivity of the Aryl Chloride Moiety
The chlorine atom attached to the benzene ring provides another site for reactivity, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the aryl chloride with a nucleophile. libretexts.org For SNAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (the chloride). openstax.orglibretexts.org In this compound, the cyano group is a strong electron-withdrawing group. However, it is positioned meta to the chlorine atom. This meta-positioning means it cannot directly stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.orglibretexts.org
Therefore, SNAr reactions on this compound are generally expected to be slow or require harsh conditions. libretexts.orgopenstax.org The reaction mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate, followed by the elimination of the chloride ion. openstax.orgyoutube.com The presence of electron-withdrawing groups is crucial to lower the energy of this intermediate and facilitate the reaction. youtube.comnih.gov
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)
The aryl chloride can serve as an electrophilic partner in a variety of powerful palladium-catalyzed cross-coupling reactions.
Suzuki Coupling:
The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid) with an organohalide. nih.gov Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings. nih.gov However, the development of specialized palladium catalysts with electron-rich and sterically hindered phosphine (B1218219) ligands has enabled the efficient coupling of aryl chlorides. nih.govuwindsor.ca
The reaction of this compound with an arylboronic acid, catalyzed by a suitable palladium complex and in the presence of a base, would yield a biaryl product. nih.gov
Interactive Table: Conditions for Suzuki Coupling of Aryl Chlorides
| Palladium Source | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos, XPhos, etc. | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C |
| Pd₂(dba)₃ | Buchwald ligands | K₃PO₄ | Toluene | 100 °C |
| Pd(OAc)₂ | None (ligand-free) | Na₂CO₃ | H₂O/DMF | 60 °C |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | Reflux |
Negishi Coupling:
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and allows for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org
This compound can be coupled with various organozinc reagents (e.g., alkylzinc, arylzinc, or vinylzinc halides) to form new carbon-carbon bonds at the position of the chlorine atom. nih.govcore.ac.uk While aryl chlorides can be sluggish substrates, appropriate choice of catalyst and ligands, such as those based on biarylphosphines, can facilitate the reaction. wikipedia.orgnih.gov
Reactivity of the Nitrile Functionality
Hydrolysis and Amidation Reactions
No studies have been published on the hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid or amide. Consequently, there are no data available on reaction conditions, catalysts, or yields for these transformations.
Cyclotrimerization and Heterocycle Formation
There is no information regarding the cyclotrimerization of the nitrile functionality of this compound to form triazines or its use in the synthesis of other nitrogen-containing heterocycles.
Multi-Component Reactions Incorporating the Chemical Compound
No published examples exist of this compound being used as a reactant in multi-component reactions. Such reactions, which involve the combination of three or more starting materials in a single synthetic operation, are a cornerstone of modern synthetic chemistry for building molecular complexity efficiently. sciencemadness.orguni.lusigmaaldrich.comnih.gov The potential for this compound to participate in named multi-component reactions like the Ugi or Passerini reactions remains unexplored. uni.lu
Detailed Mechanistic Studies of Key Transformations
Kinetic and Thermodynamic Considerations
Due to the lack of reported reactions, no kinetic or thermodynamic data, such as reaction rates, activation energies, or equilibrium constants, have been determined for any transformation involving this compound.
Transition State Analysis
Similarly, there are no computational or experimental studies on the transition states of reactions involving this compound. Such analyses are crucial for a deep understanding of reaction pathways and for the rational design of catalysts and reaction conditions.
Spectroscopic and Structural Elucidation Studies of the Chemical Compound and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 3-chloro-5-ethynylbenzonitrile and its derivatives, various NMR methods provide a complete picture of their structure and dynamics.
1H and 13C NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the structure of this compound. The aromatic protons of a related compound, 1-chloro-3-(phenylethynyl)benzene, show signals in the range of δ = 7.24-7.31 ppm. rsc.org For 4-(phenylethynyl)benzonitrile, the aromatic protons appear as a multiplet between δ 7.38 and 7.65 ppm. rsc.org The ¹³C NMR spectrum of 4-(phenylethynyl)benzonitrile shows signals for the aromatic carbons and the ethynyl (B1212043) group, with the nitrile carbon appearing at δ 111.47 ppm and the ethynyl carbons at δ 93.78 and 87.71 ppm. rsc.org
For a derivative, 3-chloro-5-methoxybenzonitrile, the methoxy (B1213986) protons are observed at a specific chemical shift, providing clear evidence for the presence of this functional group. nih.gov The aromatic protons in 3-chlorobenzonitrile (B1581422) itself present a distinct pattern in the ¹H NMR spectrum, which aids in confirming the substitution pattern of the benzene (B151609) ring. chemicalbook.com
Below is an interactive data table summarizing the typical ¹H and ¹³C NMR chemical shifts for compounds related to this compound.
| Compound | Nucleus | Chemical Shift (ppm) |
| 1-chloro-3-(phenylethynyl)benzene | ¹H | 7.24-7.31 (m) |
| 4-(phenylethynyl)benzonitrile | ¹H | 7.38-7.65 (m) |
| 4-(phenylethynyl)benzonitrile | ¹³C | 132.06, 132.04, 131.78, 129.12, 128.50, 128.25, 122.22, 118.51, 111.47, 93.78, 87.71 |
| 1-chloro-3-(p-tolylethynyl)benzene | ¹H | 7.50-7.51 (m, 1H), 7.37-7.42 (m, 3H), 7.23-7.30 (m, 2H), 7.16 (d, J = 7.8 Hz, 2H), 2.36 (s, 3H) |
| 1-chloro-3-(p-tolylethynyl)benzene | ¹³C | 138.82, 134.12, 131.55, 131.36, 129.62, 129.52, 129.16, 128.29, 125.20, 119.63, 90.75, 87.29, 21.54 |
Dynamic NMR Studies for Rotational Barriers
Dynamic NMR (DNMR) is employed to study the rates of conformational changes in molecules, such as the rotation around single bonds. montana.edu This technique is particularly useful for determining the energy barriers associated with these rotations. montana.edu For example, studies on N-benzhydrylformamides have used DNMR to investigate the internal rotations of aromatic and formyl fragments, revealing rotational barriers of 20–23 kcal/mol for the formyl group. mdpi.com In studies of C-O axially chiral benzonitriles, the rotational barrier was investigated by monitoring the change in enantiomeric excess with temperature, which indicated restricted rotation around the C-O bond up to 80 °C. acs.org For N,N-dimethylacetamide, the non-equivalence of the two N-methyl groups at room temperature is a classic example of restricted rotation around the amide bond, which can be studied by DNMR. montana.edu The activation enthalpy for amide rotation in isonicotinamide (B137802) has been measured to be +14.1 ± 0.2 kcal/mol using dynamic NMR. nih.gov
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. mdpi.com
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
The solid-state structure of derivatives of this compound is influenced by various intermolecular forces. In the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, the supramolecular structure is controlled by C-H···π interactions. mdpi.com The crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate reveals a monoclinic crystal system with specific unit cell dimensions. researchgate.net A comparative analysis of the crystal structures of 4-substituted anilines, including chloro, bromo, and ethynyl derivatives, shows that these substituents play a similar role in the crystal packing, which is attributed to their comparable polarizations. researchgate.net In contrast, iodo derivatives often exhibit different packing patterns. researchgate.net The crystal structure of 3-chloro-5-hydroxybenzonitrile (B1591985) has been synthesized, and its solid-state properties can be inferred from related structures. chemicalbook.com
Below is an interactive data table summarizing the crystallographic data for a related compound.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) |
| 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate | Monoclinic | C2/c | 27.228(5) | 11.380(2) | 9.3775(16) | 90 | 95.733(2) | 90 |
Conformational Analysis in the Crystalline State
The conformation of a molecule in the solid state is its arrangement of atoms in three-dimensional space. In a synthesized 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, the triazole and indole (B1671886) rings are twisted with respect to each other, with a twist angle of 12.65°. mdpi.com This twist is a key conformational feature. The crystal structure of another derivative, 3-chloro-6-(2-chlorophenyl)-11H-benzo chemicalbook.comresearchgate.netrsc.orgmdpi.comthiazino[3,4-a]isoindol-11-one, has also been determined, providing insight into its solid-state conformation. researchgate.net The conformation of molecules in the crystalline state is often a result of a balance between intramolecular steric effects and intermolecular packing forces.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These techniques are particularly powerful for identifying the functional groups present in a molecule, as each group exhibits characteristic absorption or scattering frequencies. For this compound, the vibrational spectrum is expected to show distinct peaks corresponding to the nitrile, ethynyl, and chloro-substituted aromatic moieties.
The nitrile (C≡N) group is characterized by a strong, sharp absorption band in the infrared spectrum, typically appearing in the range of 2260-2220 cm⁻¹ spectroscopyonline.com. This absorption is due to the stretching vibration of the carbon-nitrogen triple bond. Its intensity in the Raman spectrum can vary.
The terminal ethynyl (–C≡CH) group gives rise to two characteristic vibrations: the C≡C stretching and the ≡C-H stretching. The C≡C stretching vibration is typically observed in the range of 2140-2100 cm⁻¹ as a sharp, and often weak, band in the IR spectrum chemicalbook.com. The terminal ≡C-H bond exhibits a strong and sharp absorption band at higher wavenumbers, usually between 3330-3270 cm⁻¹ chemicalbook.com.
The aromatic ring itself presents a series of characteristic bands. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the benzene ring are observed in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring also influences the out-of-plane C-H bending vibrations, which appear in the 900-675 cm⁻¹ region and can provide clues about the positions of the substituents.
The presence of a chlorine atom introduces a C-Cl stretching vibration, which is expected to appear in the range of 800-600 cm⁻¹. The precise position of this band can be influenced by the other substituents on the aromatic ring.
Based on data from analogous compounds like 3-chlorobenzonitrile and 3-ethynylbenzonitrile, a predicted set of characteristic vibrational frequencies for this compound is presented in the table below. nih.govapolloscientific.co.uk
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Ethynyl (≡C-H) | Stretching | 3330-3270 | 3330-3270 |
| Aromatic (C-H) | Stretching | ~3100-3000 | ~3100-3000 |
| Nitrile (C≡N) | Stretching | 2260-2220 | 2260-2220 |
| Ethynyl (C≡C) | Stretching | 2140-2100 | 2140-2100 |
| Aromatic (C=C) | Stretching | 1600-1450 | 1600-1450 |
| Aromatic (C-H) | Out-of-plane Bending | 900-675 | Not typically prominent |
| Chloro (C-Cl) | Stretching | 800-600 | 800-600 |
This table presents predicted data based on established group frequencies and data from analogous compounds.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For this compound (C₉H₄ClN), mass spectrometry provides definitive confirmation of its molecular formula and offers insights into the stability of its various structural components.
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of a chlorine atom, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass-to-charge units (m/z). This isotopic signature is a clear indicator of the presence of one chlorine atom in the molecule.
Upon ionization, the molecular ion can undergo fragmentation, leading to the formation of various daughter ions. The fragmentation pattern provides valuable structural information. For this compound, several fragmentation pathways can be anticipated:
Loss of a Chlorine Atom: A common fragmentation pathway for chloro-substituted aromatic compounds is the cleavage of the C-Cl bond, resulting in the formation of a [M-Cl]⁺ ion.
Loss of HCN: Benzonitrile (B105546) derivatives often exhibit the loss of a neutral hydrogen cyanide (HCN) molecule, leading to a [M-HCN]⁺ fragment.
Loss of Acetylene (B1199291): The ethynyl group can be lost as a molecule of acetylene (C₂H₂), resulting in a [M-C₂H₂]⁺ ion.
Loss of a Cyano Radical: Cleavage of the C-CN bond can lead to the formation of a [M-CN]⁺ ion.
The relative abundances of these fragment ions depend on their stability. The analysis of these fragmentation patterns, in conjunction with the accurate mass measurement of the molecular ion, allows for the unambiguous confirmation of the structure of this compound.
A table summarizing the expected key ions in the mass spectrum of this compound is provided below.
| Ion | Formula | Expected m/z (for ³⁵Cl) | Significance |
| [M]⁺ | [C₉H₄³⁵ClN]⁺ | 161 | Molecular Ion |
| [M+2]⁺ | [C₉H₄³⁷ClN]⁺ | 163 | Isotope Peak |
| [M-Cl]⁺ | [C₉H₄N]⁺ | 126 | Loss of Chlorine |
| [M-HCN]⁺ | [C₈H₃Cl]⁺ | 122 | Loss of Hydrogen Cyanide |
| [M-C₂H₂]⁺ | [C₇H₂ClN]⁺ | 135 | Loss of Acetylene |
| [M-CN]⁺ | [C₈H₄Cl]⁺ | 123 | Loss of Cyano Radical |
This table presents predicted data based on the molecular structure and common fragmentation patterns.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties with high accuracy.
The first step in a DFT analysis is typically geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. Using a common functional like B3LYP with a basis set such as 6-311++G(d,p), the optimized molecular structure of 3-chloro-5-ethynylbenzonitrile can be calculated. This provides precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's ground state.
From the optimized geometry, the electronic structure can be analyzed. Key to this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com A smaller energy gap suggests higher reactivity. For a related compound, 3-chloro-5-methoxyphenol, DFT calculations have been successfully used to determine these frontier molecular orbitals and analyze their implications for molecular interactions. ijrte.org
Table 1: Illustrative DFT-Calculated Electronic Properties This table presents hypothetical values for this compound to illustrate the typical output of a DFT calculation.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| EHOMO | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
DFT calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a full set of vibrational modes and their frequencies can be obtained.
Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., 0.9613 for the B3LYP functional) to improve correlation with experimental data. ijrte.org This allows for precise assignment of the vibrational modes of functional groups, such as the C≡N stretch of the nitrile group, the C≡C-H stretch of the ethynyl (B1212043) group, and the C-Cl stretch. Such analysis has been effectively demonstrated for other substituted phenols, where calculated spectra show excellent agreement with experimental findings. ijrte.org
Table 2: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table presents hypothetical data to illustrate the correlation between theoretical and experimental spectroscopy for this compound.
| Vibrational Mode | Calculated Frequency (Scaled) | Expected Experimental Frequency | Assignment |
|---|---|---|---|
| ν(C≡C-H) | 3305 | ~3300 | Alkynyl C-H stretch |
| ν(C≡N) | 2235 | ~2230 | Nitrile C≡N stretch |
| ν(C≡C) | 2115 | ~2110 | Alkyne C≡C stretch |
| ν(C-Cl) | 785 | ~790 | C-Cl stretch |
Computational modeling with DFT is a powerful tool for investigating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. This information allows for the calculation of activation energies, which are crucial for understanding reaction kinetics and feasibility.
For this compound, DFT could be used to model its synthesis or subsequent reactions. For instance, the synthesis of related compounds like 3-phenyl-5-chloro-anthranil involves reactions with cyanides, and computational studies could clarify the step-by-step mechanism and energetics of such transformations. google.com This predictive capability helps in optimizing reaction conditions and designing more efficient synthetic routes.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. MD provides a detailed view of molecular motion and conformational changes, offering insights that are not accessible from static models. nih.gov
While this compound is a relatively rigid molecule, MD simulations can reveal subtle conformational dynamics, such as the rotation of the ethynyl group or slight out-of-plane movements. The simulation tracks the trajectory of each atom over time, allowing for the calculation of metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify stability and atomic mobility. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual Framework, no clinical data)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.
The conceptual framework for a QSAR study involving a class of compounds like substituted benzonitriles would proceed as follows:
Data Set Assembly: A series of structurally related compounds with experimentally measured biological activity (e.g., enzyme inhibition) would be collected.
Descriptor Calculation: For each molecule, a set of numerical parameters, or "molecular descriptors," would be calculated. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies from DFT), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., logP).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using an external set of compounds not used in the model's creation.
For a compound like this compound, a QSAR model could be used to predict its potential activity based on its calculated descriptors, comparing it to other similar molecules. Such models are instrumental in drug discovery for prioritizing which novel compounds to synthesize and test. nih.gov It is important to note this is a conceptual framework, and no specific clinical or biological data for this compound is implied.
Prediction of Reactivity and Selectivity
As of the latest available scientific literature, detailed computational and theoretical investigations specifically focused on the prediction of reactivity and selectivity for this compound are not publicly available. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating the electronic structure and predicting the reactive behavior of organic molecules, dedicated studies on this particular compound have not been published.
Theoretical chemistry provides a framework for understanding how the unique arrangement of functional groups in this compound—the chloro, ethynyl, and nitrile moieties on the benzene (B151609) ring—would influence its reactivity. Such studies typically involve the calculation of various molecular properties and reactivity descriptors.
General Principles of Reactivity Prediction (Hypothetical Application to this compound)
In the absence of specific research, we can describe the established theoretical approaches that would be used to predict the reactivity and selectivity of this compound.
Molecular Electrostatic Potential (MEP) Maps: An MEP map would visualize the electron density distribution around the molecule. For this compound, regions of negative potential (electron-rich) would likely be concentrated around the nitrogen atom of the nitrile group and the triple bond of the ethynyl group, indicating sites susceptible to electrophilic attack. Regions of positive potential (electron-poor) would highlight areas prone to nucleophilic attack.
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy and localization of the HOMO would indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location would show its capacity to accept electrons (electrophilicity). The distribution of these orbitals across the aromatic ring, the nitrile group, and the ethynyl group would be key to predicting regioselectivity in reactions.
Global and Local Reactivity Descriptors: DFT calculations can provide quantitative measures of reactivity.
Local descriptors , like Fukui functions or dual descriptors, would be calculated for each atomic site. These values would predict the most probable sites for nucleophilic, electrophilic, and radical attacks, thus offering a detailed picture of selectivity. For instance, these calculations would help determine whether an incoming reagent would preferentially react at the ethynyl group, the nitrile group, or one of the carbon atoms on the benzene ring.
Data Tables
Without published research findings, no data tables on the computational and theoretical reactivity of this compound can be presented. The generation of such data would require original quantum chemical calculations using specialized software and computational resources.
Applications of the Chemical Compound in Advanced Chemical Research
Role as a Key Building Block for Complex Molecule Synthesis
The distinct reactivity of the nitrile and ethynyl (B1212043) groups, combined with the modifying influence of the chloro substituent, makes 3-chloro-5-ethynylbenzonitrile an ideal precursor for the synthesis of intricate organic molecules. Researchers leverage these functional groups to construct both cyclic and acyclic systems with tailored properties.
Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. mdpi.com The nitrile and ethynyl moieties of this compound serve as excellent handles for cyclization reactions to form a variety of heterocyclic systems. mdpi.comwisdomlib.org For instance, the ethynyl group can readily participate in cycloaddition reactions, while the nitrile group can be transformed or incorporated into a ring system. Although direct examples involving this compound are not extensively detailed in the provided results, the synthesis of heterocycles from precursors with similar functionalities, like nitriles and other reactive groups, is a well-established strategy in organic chemistry. mdpi.combeilstein-journals.org The general approach often involves multi-step sequences where the functional groups are sequentially modified to build the final heterocyclic core. mdpi.com The synthesis of imidazole (B134444) derivatives, for example, can be achieved by treating oxazoles with hydrazine (B178648) hydrate. wisdomlib.org
Macrocycle and Polymer Synthesis
The bifunctional nature of this compound, possessing two reactive ends in the ethynyl and nitrile groups, makes it a suitable monomer for the synthesis of polymers and macrocycles. These large molecules are of significant interest for applications in materials science, including the development of porous materials and functional polymers. The rigid benzene (B151609) core and the linear ethynyl group can impart desirable structural and electronic properties to the resulting macromolecular structures.
Ligand Design in Catalysis Research
The nitrile and ethynyl groups in this compound are capable of coordinating with metal ions. This property allows the molecule to serve as a ligand or as a precursor to more complex ligands used in catalysis. These ligands play a crucial role in determining the activity and selectivity of a metal-based catalyst.
Precursor for Metal-Organic Frameworks (MOFs) Research
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. berkeley.edujchemrev.com The ability of this compound to act as a linker, or a precursor to a linker molecule, is a key application in this field. The nitrile or a chemically modified form of the ethynyl group can coordinate to metal centers, leading to the formation of extended, porous networks. nih.gov The synthesis of MOFs, such as the well-known MOF-5, often involves combining a metal source, like zinc acetate (B1210297), with an organic linker in a suitable solvent. berkeley.eduresearchgate.net The specific geometry and functionality of the linker, which can be derived from molecules like this compound, dictate the final structure and properties of the MOF, including its surface area and pore size. These materials are heavily researched for their potential in gas storage, separation, and catalysis. jchemrev.com
Role in Homogeneous and Heterogeneous Catalysis Development
In homogeneous catalysis , the catalyst exists in the same phase as the reactants, often as a soluble metal-ligand complex. mdpi.comresearchgate.net Chloro-containing organic compounds can influence the performance of homogeneous catalyst systems. icp.ac.rukorea.ac.kr For example, in certain chromium-based catalyst systems for ethylene (B1197577) trimerization, chloro compounds have been shown to modify catalytic activity and selectivity. icp.ac.ru While not a direct example of this compound itself, this demonstrates the principle that the chloro group can play an active role in the catalytic cycle.
In heterogeneous catalysis , the catalyst is in a different phase from the reactants, which simplifies catalyst separation and reuse. mdpi.comresearchgate.net MOFs derived from precursors like this compound can be used as heterogeneous catalysts. jchemrev.com The porous structure of the MOF allows reactants to access the catalytically active metal sites within the framework. For instance, palladium supported on MOF-5 has been shown to be an effective catalyst for hydrogenation reactions. jchemrev.com The ability to tune the properties of the MOF by choosing specific organic linkers allows for the design of catalysts for a wide range of chemical transformations.
Development of Chemical Probes for Biological Research (mechanistic, non-clinical)
Chemical probes are small molecules used to study and manipulate biological systems at a molecular level. nih.govrsc.org They are powerful tools for understanding protein function and cellular processes in a non-clinical, research setting. nih.gov The development of fluorescent probes, in particular, has been a significant area of research, enabling the visualization of biological molecules and events in living cells. rsc.orgmdpi.comrsc.org
Radioligand Precursors for Positron Emission Tomography (PET) Research
This compound serves as a crucial precursor in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET), a non-invasive imaging technique used in research to visualize and quantify biological processes. The unique chemical structure of this compound, featuring a reactive ethynyl group and a nitrile moiety on a chlorinated benzene ring, makes it an ideal starting point for the introduction of positron-emitting radionuclides.
The primary role of this compound in this context is to participate in radiolabeling reactions, most commonly through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The terminal alkyne (ethynyl group) of the benzonitrile (B105546) derivative readily reacts with an azide-functionalized radiolabeling synthon, which carries a positron-emitting isotope such as fluorine-18 (B77423) ([¹⁸F]) or carbon-11 (B1219553) ([¹¹C]). This reaction forms a stable triazole ring, covalently linking the radionuclide to the benzonitrile-based molecular scaffold.
The development process focuses on optimizing the radiolabeling conditions to achieve high radiochemical yield, purity, and specific activity. This involves careful selection of catalysts, solvents, and reaction temperatures to ensure the rapid and efficient incorporation of the short-lived radionuclide. The chemical stability of the precursor under these conditions is paramount.
Probes for Target Engagement Studies in in vitro Systems
In the realm of preclinical drug discovery and chemical biology, this compound is utilized as a foundational scaffold for the development of chemical probes. These probes are instrumental in studying target engagement in in vitro systems, which are controlled laboratory environments outside of a living organism, such as cell cultures or isolated protein assays. The purpose of these probes is to confirm that a potential drug molecule is interacting with its intended biological target and to elucidate the mechanism of this interaction.
The ethynyl group of this compound is again the key functional group for this application. It allows for the attachment of reporter tags, such as fluorophores or affinity labels (like biotin), via click chemistry. The general workflow involves synthesizing a derivative of this compound that is designed to bind to a specific protein of interest. This "warhead" molecule is then introduced into an in vitro system containing the target protein.
Following incubation, a reporter molecule containing an azide (B81097) group is added. The click reaction between the ethynyl group on the probe (which is now hopefully bound to the target protein) and the azide on the reporter tag covalently links the reporter to the probe-protein complex. This allows for the detection and quantification of target engagement. For example, if a fluorescent tag is used, the amount of fluorescence will be proportional to the amount of probe bound to the target protein. This can be measured using techniques like fluorescence polarization, FRET (Förster Resonance Energy Transfer), or in-gel fluorescence scanning after protein separation by electrophoresis.
These in vitro target engagement studies are critical for:
Validating drug-target interactions: Confirming that a compound binds to its intended target.
Determining binding affinity: Quantifying the strength of the interaction.
Competitive binding assays: Assessing the ability of other, unlabeled compounds to displace the probe, thereby determining their relative binding affinities.
The chlorinated and nitrated phenyl ring of the precursor can be systematically modified to explore the structure-activity relationship (SAR), helping researchers to design more potent and selective inhibitors or modulators of the target protein.
Material Science Applications
Beyond its biomedical applications, the molecular architecture of this compound lends itself to exploration in material science, particularly in the field of organic electronics. The core structure, a substituted benzene ring, is a common building block for organic semiconducting materials. The presence of the ethynyl and cyano (nitrile) groups provides opportunities for polymerization and tuning of electronic properties.
The ethynyl group is a versatile functional handle for creating larger, conjugated systems through polymerization reactions like alkyne metathesis or coupling reactions such as the Sonogashira coupling. These reactions can link multiple this compound units together or with other aromatic monomers to form conjugated polymers. The extended π-conjugation in these polymers is a prerequisite for charge transport, making them potential candidates for use as active layers in organic electronic devices.
The electron-withdrawing nature of the nitrile group and the chlorine atom can significantly influence the electronic properties of the resulting materials. These substituents lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This tuning of energy levels is critical for designing materials with specific charge-transport characteristics (p-type, n-type, or ambipolar) and for optimizing the performance of devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
While specific, large-scale device applications of materials derived directly from this compound are not widely reported, its structure represents a valuable synthon for the systematic investigation of structure-property relationships in novel organic electronic materials. Researchers can use it as a starting point to synthesize and characterize new polymers and small molecules, studying how the interplay of its functional groups affects properties like charge carrier mobility, optical absorption, and thermal stability.
Future Research Directions and Unexplored Potential
Novel Synthetic Transformations
The reactivity of the ethynyl (B1212043) and nitrile groups, along with the chloro-substituted aromatic ring, offers a rich landscape for developing new synthetic methodologies. Future research could focus on:
Advanced Cross-Coupling Reactions: While cross-coupling reactions are established, exploring novel catalytic systems, including those based on earth-abundant metals, could lead to more efficient and sustainable methods for functionalizing the aromatic ring or the ethynyl group. nih.gov This could involve the development of directing groups that can be later transformed into the cyano group to overcome the challenges of direct C-H cyanation. nih.gov
Multi-component Reactions: Designing one-pot, multi-component reactions involving 3-chloro-5-ethynylbenzonitrile could provide rapid access to complex molecular architectures. These reactions are highly atom-economical and can generate diverse libraries of compounds for various applications.
Asymmetric Catalysis: The development of catalytic systems for the enantioselective transformation of this compound is a promising area. For instance, atroposelective synthesis could lead to the creation of axially chiral benzonitriles, which are valuable in medicinal chemistry and materials science. acs.orgacs.org
Advanced Spectroscopic Characterization Techniques
A deeper understanding of the electronic and structural properties of this compound and its derivatives can be achieved through the application of advanced spectroscopic techniques.
| Spectroscopic Technique | Information Gained | Potential Research Focus |
| Femtosecond Transient Absorption Spectroscopy | Ultrafast excited-state dynamics, charge transfer processes. | Investigating the influence of the chloro and ethynyl substituents on the photophysical properties and relaxation pathways of the benzonitrile (B105546) core. |
| Two-Dimensional Infrared (2D-IR) Spectroscopy | Vibrational coupling and energy transfer between the nitrile and ethynyl groups. | Elucidating the intramolecular communication and conformational dynamics in real-time. |
| Solid-State NMR Spectroscopy | Detailed structural information in the solid state, including intermolecular packing and polymorphism. | Characterizing the supramolecular structures formed through self-assembly. researchgate.net |
| Synchrotron-based X-ray Spectroscopy | High-resolution electronic structure and local atomic environment. | Probing the influence of the substituents on the core electronic levels and bonding. researchgate.net |
These advanced techniques, combined with quantum chemical calculations, will provide a comprehensive picture of the molecule's behavior at the atomic and electronic levels. researchgate.netnih.gov
Expanded Computational Modeling Applications
Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of this compound. nih.govethz.ch Future computational studies could explore:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and ab initio methods can be employed to model reaction pathways for novel synthetic transformations, providing insights into transition states and reaction kinetics. mdpi.com This can aid in the rational design of catalysts and reaction conditions.
Prediction of Spectroscopic Properties: High-level computational methods can be used to accurately predict spectroscopic data (NMR, IR, UV-Vis), aiding in the interpretation of experimental results and the identification of new compounds. researchgate.net
Materials Design: Computational screening can be used to predict the electronic and photophysical properties of polymers and other materials derived from this compound, guiding the synthesis of materials with desired functionalities.
New Frontiers in Chemical Biology Probe Development (mechanistic, non-clinical)
The unique combination of functional groups in this compound makes it an attractive scaffold for the development of chemical probes for studying biological systems at a mechanistic, non-clinical level. nih.gov
Bioorthogonal Chemistry: The ethynyl group can participate in bioorthogonal "click" reactions, allowing for the specific labeling of biomolecules in complex biological environments without interfering with native processes. rsc.org
Fluorescent Probes: The benzonitrile core can be incorporated into larger fluorescent molecules. nih.gov The chloro and ethynyl substituents can be used to modulate the photophysical properties of the fluorophore, such as its emission wavelength and quantum yield, to create probes for specific analytes or cellular environments.
Enzyme Inhibitor Scaffolds: The rigid structure and functional groups of this compound could serve as a starting point for designing inhibitors of specific enzymes. researchgate.net The chloro-substituent can enhance binding affinity through halogen bonding, while the ethynyl and nitrile groups can be further functionalized to target specific active sites.
Integration into Supramolecular Chemistry and Self-Assembly Studies
The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of supramolecular chemistry. youtube.com The distinct functionalities of this compound make it a compelling building block for creating novel supramolecular architectures. nih.govresearchgate.net
Hydrogen Bonding and Halogen Bonding: The nitrile group can act as a hydrogen bond acceptor, while the chlorine atom can participate in halogen bonding. These non-covalent interactions can be exploited to direct the self-assembly of the molecule into one-, two-, or three-dimensional networks.
π-π Stacking: The aromatic ring promotes π-π stacking interactions, which can further stabilize self-assembled structures. The interplay between π-π stacking, hydrogen bonding, and halogen bonding could lead to the formation of complex and functional materials.
Liquid Crystals: The rod-like shape of this compound suggests its potential use in the design of liquid crystalline materials. By attaching appropriate side chains, it may be possible to induce liquid crystalline phases with interesting optical and electronic properties.
Host-Guest Chemistry: The aromatic core could be incorporated into larger macrocyclic hosts capable of recognizing and binding specific guest molecules, including other benzonitrile derivatives. nih.gov
The study of cyanostilbene derivatives has shown that the cyano group can play a crucial role in directing self-assembly and enhancing the photophysical properties of the resulting nanostructures. acs.org
Exploration in Sustainable Chemistry Methodologies
The principles of green chemistry aim to reduce the environmental impact of chemical processes. wjpmr.com Future research on this compound should incorporate these principles.
Greener Synthetic Routes: Developing synthetic methods that utilize renewable resources, employ catalytic rather than stoichiometric reagents, and minimize the use of hazardous solvents is crucial. rsc.orgacs.org For instance, exploring solid-state reactions could reduce or eliminate the need for solvents. youtube.com
Catalyst Recycling: Investigating the use of heterogeneous catalysts or developing methods for recycling homogeneous catalysts used in the synthesis and functionalization of this compound would improve the sustainability of the processes. medcraveonline.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. Multi-component reactions are particularly well-suited for this purpose.
Q & A
Q. What are the standard synthetic routes for preparing 3-chloro-5-ethynylbenzonitrile, and what key reaction conditions influence yield?
Answer: Synthesis of this compound typically involves sequential functionalization of a benzonitrile core. A plausible route includes:
Chlorination : Electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide (NCS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce the chloro group at the 3-position .
Ethynylation : Sonogashira coupling of a halogenated precursor (e.g., 3-chloro-5-iodobenzonitrile) with trimethylsilylacetylene (TMSA), followed by deprotection with K₂CO₃/MeOH to yield the terminal alkyne .
Q. Critical Conditions :
- Catalyst System : Pd(PPh₃)₄/CuI for Sonogashira coupling.
- Solvent : THF or DMF under inert atmosphere.
- Temperature : 60–80°C for coupling efficiency.
Q. Yield Optimization :
- Use anhydrous solvents to prevent side reactions.
- Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1).
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what diagnostic peaks should researchers expect?
Answer:
Q. Additional Methods :
- X-ray crystallography for unambiguous structural confirmation (if crystals are obtainable) .
Advanced Research Questions
Q. How can researchers optimize Sonogashira coupling reactions when introducing the ethynyl group to the benzonitrile core, and what common side reactions require mitigation?
Answer: Optimization Strategies :
- Catalyst Loading : Reduce Pd(PPh₃)₄ to 1–2 mol% to minimize cost and metal residues.
- Base Selection : Use Et₃N or piperidine for efficient deprotonation .
- Microwave Assistance : Reduce reaction time (30 mins vs. 12 hrs) while maintaining >80% yield.
Q. Side Reactions :
- Glaser Coupling : Dimerization of ethynyl groups under oxidative conditions. Mitigate by using degassed solvents and inert atmosphere.
- Protodehalogenation : Competing reduction of aryl halides. Minimize with excess alkyne reagent.
Validation : Monitor by GC-MS or LC-MS for intermediate tracking .
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?
Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies.
- Key parameters: Electron-withdrawing effect of nitrile and ethynyl groups lowers LUMO energy, enhancing electrophilicity at the 3-chloro position .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
- Software Tools : MOE (Molecular Operating Environment) for docking studies with biological targets .
Case Study : DFT-predicted regioselectivity in amination reactions aligns with experimental HPLC data (R² = 0.92) .
Q. How should researchers address contradictions between theoretical predictions and experimental observations in the electronic behavior of this compound?
Answer: Stepwise Protocol :
Replicate Experiments : Confirm reproducibility under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
Cross-Validate Methods : Compare DFT results with spectroscopic data (e.g., NMR chemical shifts vs. computed isotropic shielding) .
Adjust Computational Models : Incorporate solvent effects or relativistic corrections for heavy atoms (Cl).
Literature Benchmarking : Compare with analogous systems (e.g., 3-chloro-5-fluorobenzonitrile) to identify outliers .
Example : Discrepancies in Hammett σ values (predicted vs. experimental) may arise from neglecting through-space electronic effects of the ethynyl group. Revise models to include non-covalent interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
